
(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol: is a chiral compound featuring an amino group, a hydroxyl group, and a chlorinated thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-chlorothiophene-3-carboxaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a substitution reaction, often using reagents like ammonia or an amine under appropriate conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for reduction and amination steps, and the implementation of efficient chiral resolution techniques to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorine atom on the thiophene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor due to its structural features.
Biochemical Probes: Used as a probe in biochemical assays to study enzyme activity.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its chiral properties.
Antimicrobial Agents: Studied for its potential antimicrobial activity.
Industry
Material Science: Utilized in the development of new materials with specific electronic properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism by which (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2-Amino-1-(5-bromothiophen-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
(1S)-2-Amino-1-(5-nitrothiophen-3-yl)ethan-1-ol: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This can affect its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C6H8ClNOS |
|---|---|
Peso molecular |
177.65 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(5-chlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H8ClNOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m1/s1 |
Clave InChI |
GXBHVQUJFRZDTR-RXMQYKEDSA-N |
SMILES isomérico |
C1=C(SC=C1[C@@H](CN)O)Cl |
SMILES canónico |
C1=C(SC=C1C(CN)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
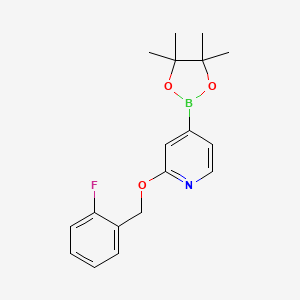
![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
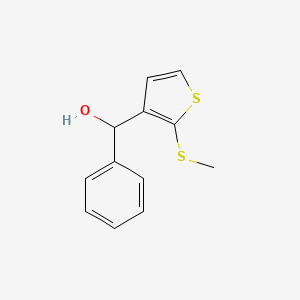
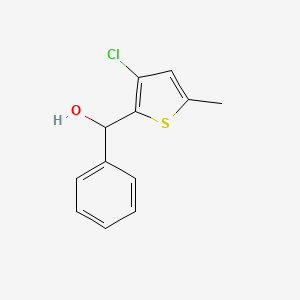
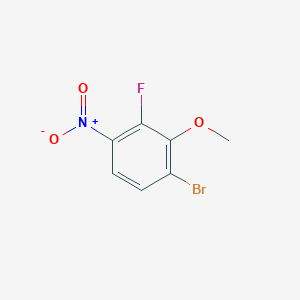
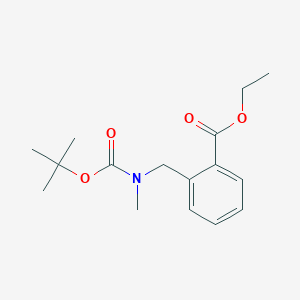
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)


![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)

